N,N-二甲基苯-1,2-二胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

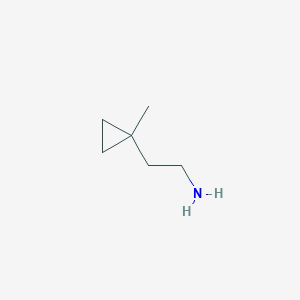

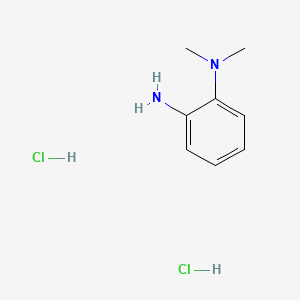

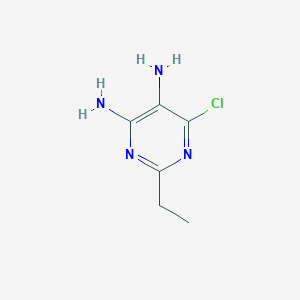

“N,N-Dimethylbenzene-1,2-diamine dihydrochloride” is an organic compound with the molecular formula C8H14Cl2N2 . It is also known as 4,4’-methylenebis(N,N-dimethylaniline) dihydrochloride or MOCA. This compound is generally soluble in water .

Molecular Structure Analysis

The molecular weight of “N,N-Dimethylbenzene-1,2-diamine dihydrochloride” is 209.11 g/mol. The molecular structure of this compound can be found in databases such as PubChem .Physical and Chemical Properties Analysis

“N,N-Dimethylbenzene-1,2-diamine dihydrochloride” is an acidic salt that is generally soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . They react as acids to neutralize bases .科学研究应用

电致变色材料

N,N-二甲基苯-1,2-二胺二盐酸盐用于新颖电致变色材料的合成。例如,Huang 等人(2021 年)合成了二甲胺取代的三苯胺衍生物,用于创建电活性芳香族聚(醚砜)。这些材料显示出较高的着色对比度和优异的电化学稳定性,使其适用于电致变色器件 (Huang 等人,2021 年)。

聚合物科学

在聚合物科学领域,这种化学物质参与了有机可溶聚(醚酰亚胺)的创建。Dinari 等人(2015 年)制备了具有醚和苯基键的新型二胺,从而合成了聚(醚酰亚胺),该聚合物表现出优异的可溶性、热稳定性和用于高性能气体分离应用的潜力 (Dinari 等人,2015 年)。

分子化学

在分子化学中,该化合物在形成大杂环化合物中发挥作用。Voronkov 等人(1981 年)证明了 N-取代的氮丙啶与二胺(包括 N,N-二甲基苯-1,2-二胺二盐酸盐)的反应导致各种大杂环的产生 (Voronkov 等人,1981 年)。

结构化学

该化合物在结构化学中也很重要。Zick 和 Geiger(2016 年)报道了含有双齿苯-1,2-二胺配体的锌配合物的结构,说明了其在形成复杂分子结构中的作用 (Zick 和 Geiger,2016 年)。

安全和危害

“N,N-Dimethylbenzene-1,2-diamine dihydrochloride” is classified as having acute toxicity if swallowed, causing skin irritation, eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

作用机制

Target of Action

N,N-Dimethylbenzene-1,2-diamine dihydrochloride is commonly used in the field of organic synthesis . It can act as a catalyst, functional reagent, and starting material in various organic synthesis processes .

Mode of Action

The compound interacts with its targets through its basicity and can be used to carry out amination reactions with various substrates . .

Action Environment

The action, efficacy, and stability of N,N-Dimethylbenzene-1,2-diamine dihydrochloride can be influenced by various environmental factors. For instance, it should be stored at room temperature . Also, it should be handled in well-ventilated areas to avoid inhalation of its vapors . Protective measures should be taken during storage and handling to ensure safe use .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N-Dimethylbenzene-1,2-diamine dihydrochloride involves the reaction of benzene-1,2-diamine with dimethylamine in the presence of hydrochloric acid.", "Starting Materials": [ "Benzene-1,2-diamine", "Dimethylamine", "Hydrochloric acid" ], "Reaction": [ "To a solution of benzene-1,2-diamine (1.0 g, 9.5 mmol) in 10 mL of water, add dimethylamine (1.2 mL, 19.0 mmol) dropwise with stirring at room temperature.", "Add hydrochloric acid (1.0 mL, 12.0 mmol) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Filter the resulting solid and wash with water to obtain N,N-Dimethylbenzene-1,2-diamine dihydrochloride as a white solid (yield: 90%)." ] } | |

CAS 编号 |

62654-07-3 |

分子式 |

C8H13ClN2 |

分子量 |

172.65 g/mol |

IUPAC 名称 |

2-N,2-N-dimethylbenzene-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C8H12N2.ClH/c1-10(2)8-6-4-3-5-7(8)9;/h3-6H,9H2,1-2H3;1H |

InChI 键 |

YGDWEPGDZRXIEK-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=CC=C1N.Cl.Cl |

规范 SMILES |

CN(C)C1=CC=CC=C1N.Cl |

| 62654-07-3 | |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl[1-(benzylamino)-2-nitroethenyl]amine](/img/structure/B3054906.png)

![6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-7-(1-methylethyl)-](/img/structure/B3054910.png)